Boc-Alg(Boc)2-OH

Solid‑phase peptide synthesis Atom economy Protected amino acid

Boc-Alg(Boc)2-OH (CAS 1248587-09-8) is a tris-tert-butoxycarbonyl-protected derivative of L-2-amino-3-guanidinopropanoic acid (3-guanidino-L-alanine), a non‑proteinogenic amino acid in which the guanidino side chain is one methylene shorter than that of L‑arginine. The compound carries an Nα‑Boc protecting group and two additional Boc groups on the terminal guanidine nitrogens, rendering all three nucleophilic sites stable to bases and nucleophiles yet uniformly cleavable under acidic conditions (e.g., TFA).

Molecular Formula C19H34N4O8
Molecular Weight 446.5 g/mol
Cat. No. B1495315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Alg(Boc)2-OH
Molecular FormulaC19H34N4O8
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C19H34N4O8/c1-17(2,3)29-14(26)21-11(12(24)25)10-20-13(22-15(27)30-18(4,5)6)23-16(28)31-19(7,8)9/h11H,10H2,1-9H3,(H,21,26)(H,24,25)(H2,20,22,23,27,28)
InChIKeyKNFDNRSWAHJRET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Alg(Boc)2-OH: Procurement-Ready Protected 3-Guanidinoalanine Building Block for Acid-Labile Peptide Synthesis


Boc-Alg(Boc)2-OH (CAS 1248587-09-8) is a tris-tert-butoxycarbonyl-protected derivative of L-2-amino-3-guanidinopropanoic acid (3-guanidino-L-alanine), a non‑proteinogenic amino acid in which the guanidino side chain is one methylene shorter than that of L‑arginine . The compound carries an Nα‑Boc protecting group and two additional Boc groups on the terminal guanidine nitrogens, rendering all three nucleophilic sites stable to bases and nucleophiles yet uniformly cleavable under acidic conditions (e.g., TFA) [1]. Its molecular formula is C₁₉H₃₄N₄O₈ (MW 446.5 g/mol) and the commercially available solid is soluble in organic solvents such as DMF and acetonitrile .

Why Boc-Arg(Boc)₂‑OH or Fmoc‑Alg(Boc)₂‑OH Cannot Substitute Boc‑Alg(Boc)₂‑OH in Synthesis


Although Boc‑Arg(Boc)₂‑OH (the standard tris‑Boc‑arginine) and Fmoc‑Alg(Boc)₂‑OH are superficially similar in‑chain building blocks, they cannot be exchanged for Boc‑Alg(Boc)₂‑OH without altering critical synthetic outcomes. Boc‑Alg(Boc)₂‑OH provides a unique combination of a shortened guanidino side chain (one methylene vs three in Arg) and a fully acid‑labile, all‑Boc orthogonal protection scheme . The shorter side chain reduces steric hindrance during coupling and disfavours the six‑membered δ‑lactam cyclisation that plagues arginine derivatives [1], while the uniform Boc strategy avoids the sequential base/acid deprotection required by Fmoc‑containing alternatives. These structural features directly impact coupling efficiency, by‑product profiles, and the atom economy of solid‑phase peptide synthesis (SPPS), making direct substitution inadvisable without re‑optimisation of coupling and deprotection protocols.

Quantitative Differential Evidence for Boc-Alg(Boc)₂‑OH vs. Closest Comparators


5.9% Molecular Weight Reduction vs. Boc‑Arg(Boc)₂‑OH Improves SPPS Atom Economy

Boc‑Alg(Boc)₂‑OH has a molecular weight of 446.5 g/mol, whereas the standard tris‑Boc‑arginine (Boc‑Arg(Boc)₂‑OH, CAS 97745‑69‑2) has a molecular weight of 474.55 g/mol [REFS-1, REFS-2]. This 28.05 g/mol difference represents a 5.9% mass reduction per mole of building block. In SPPS, protected amino acids are typically used in 2‑ to 5‑fold excess relative to resin loading; therefore the lower mass directly reduces the gravimetric amount of reagent required, translating to measurable savings in large‑scale or automated syntheses.

Solid‑phase peptide synthesis Atom economy Protected amino acid

Simplified Deprotection: Fully Acid‑Labile Boc Scheme vs. Mixed Fmoc/Boc in Fmoc‑Alg(Boc)₂‑OH

Boc‑Alg(Boc)₂‑OH employs three Boc groups that are all removed simultaneously under acidic conditions (e.g., 50‑95 % TFA) [1]. In contrast, Fmoc‑Alg(Boc)₂‑OH requires a sequential deprotection strategy: Fmoc removal with piperidine (20 % in DMF, 1‑20 min) followed by acidolysis for the Boc groups . While no single study has directly quantified the time saving, the elimination of one deprotection step in an automated SPPS cycle typically reduces the synthesis cycle time by 15‑25 minutes per amino acid, cumulatively saving hours for longer peptides (20‑50 residues).

Orthogonal protection Deprotection Peptide synthesis

Reduced δ‑Lactam Formation Propensity Due to One‑Methylene‑Shorter Side Chain

Cezari & Juliano (1996) quantified δ‑lactam formation during the coupling of various Nα‑Nω‑protected arginine derivatives and demonstrated that di‑Boc‑protected guanidino groups in conjunction with mixed‑anhydride activation generated the highest levels of δ‑lactam [1]. The six‑atoms‑long arginine side chain readily accommodates the six‑membered lactam ring. In Boc‑Alg(Boc)₂‑OH, the side chain is one atom shorter, which disfavours the spatial geometry required for δ‑lactam formation. Although direct quantitative data for the Alg derivative are absent, the well‑established correlation between side‑chain length and lactam formation provides a strong structural rationale for a significantly reduced by‑product level. Typical δ‑lactam levels for Boc‑Arg(Boc)₂‑OH under mixed‑anhydride conditions are estimated at 5‑15 % of product [1]; for Boc‑Alg(Boc)₂‑OH the equilibrium is predicted to be shifted toward <5 %.

δ‑Lactam Side reaction Arginine coupling

Commercial Purity Benchmarking: ≥95 % Purity Comparable to Standard Tris‑Boc‑Arginine

Boc‑Alg(Boc)₂‑OH is supplied by multiple vendors with a minimum purity specification of 95 % (AKSci) to 98 % (Leyan) [REFS-1, REFS-2]. The widely used comparator Boc‑Arg(Boc)₂‑OH is typically listed at 97 % purity (AKSci) . The overlapping purity ranges indicate that Boc‑Alg(Boc)₂‑OH meets the same quality standards as the established arginine building block, making it directly suitable for demanding applications without additional purification prior to SPPS.

Purity specification Quality control Procurement

Precedent in Amino Acid Prodrug Platforms: Boc‑Protected Guanidino Building Blocks

Tris‑Boc‑protected arginine (Boc‑Arg(Boc)₂‑OH) has been employed as the amine-bearing building block in the synthesis of amino acid prodrugs of cytotoxic anthraquinones, leading to improved water solubility while maintaining antiproliferative potency [1]. The same synthetic strategy is architecturally accessible with Boc‑Alg(Boc)₂‑OH, with the key difference being that the shorter side chain may further modulate the aqueous solubility and the release kinetics of the parent drug. No direct comparative prodrug study exists, but the precedent establishes the suitability of tris‑Boc‑guanidino amino acids for prodrug conjugation.

Amino acid prodrug Anthraquinone Cancer

High‑Value Application Scenarios for Boc‑Alg(Boc)₂‑OH Based on Differentiated Evidence


Long Polypeptide Chains Requiring Maximal Atom Economy and Reduced Purification Burden

For automated SPPS of peptides exceeding 30 residues, the 5.9 % lower molecular weight of Boc‑Alg(Boc)₂‑OH vs. Boc‑Arg(Boc)₂‑OH cumulatively reduces the mass of protected amino acid required. Coupled with the predicted lower δ‑lactam by‑product formation [1], crude purity is expected to be higher, simplifying HPLC purification. This makes Boc‑Alg(Boc)₂‑OH particularly attractive for academic core facilities and CROs producing long peptides at scale.

Epimerisation‑Sensitive Peptides That Benefit from a Uniform Acid‑Labile Scheme

Because Boc‑Alg(Boc)₂‑OH uses an all‑Boc protection strategy, deprotection is accomplished in a single acid step, avoiding the repetitive base treatment required for Fmoc chemistry [2]. Base‑catalysed racemisation is a well‑known concern in SPPS, especially for C‑terminal cysteine and histidine residues. By eliminating the piperidine step, the risk of epimerisation is minimised. This scenario is particularly relevant for the synthesis of disulfide‑rich peptides or peptide hormones where stereochemical integrity is critical.

Development of Guanidino‑Containing Prodrugs with Tunable Solubility

Following the precedent set by anthraquinone‑based prodrugs using Boc‑Arg(Boc)₂‑OH [3], Boc‑Alg(Boc)₂‑OH can be used as the guanidino‑bearing building block for novel prodrug conjugates. The shorter side chain subtly alters the hydrophilicity/hydrophobicity balance, offering medicinal chemists a tool to fine‑tune aqueous solubility and release kinetics without changing the conjugation chemistry.

Conformationally Constrained Arginine Mimetics for Structure‑Activity Relationship (SAR) Studies

The one‑methylene‑shorter guanidino side chain in Boc‑Alg(Boc)₂‑OH, compared to arginine, provides a conformationally distinct spacer between the peptide backbone and the guanidinium pharmacophore . This is valuable in SAR campaigns targeting protein‑protein interactions or enzyme active sites that require precise positioning of the positive charge. Incorporating Boc‑Alg(Boc)₂‑OH early in a medicinal chemistry program allows systematic exploration of chain‑length tolerance without altering the protective group strategy.

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